(1R,2S,6S)-2-tert-Butyl-7-oxabicyclo(4.1.0)heptane
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Overview
Description
(1R,2S,6S)-2-tert-Butyl-7-oxabicyclo(410)heptane is a bicyclic organic compound characterized by its unique structure, which includes a tert-butyl group and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,6S)-2-tert-Butyl-7-oxabicyclo(4.1.0)heptane typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable alkene with a peracid to form the oxirane ring. The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include continuous flow processes and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,6S)-2-tert-Butyl-7-oxabicyclo(4.1.0)heptane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(1R,2S,6S)-2-tert-Butyl-7-oxabicyclo(4.1.0)heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S,6S)-2-tert-Butyl-7-oxabicyclo(4.1.0)heptane depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The oxirane ring can act as an electrophile, reacting with nucleophiles in the body, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,6S)-2-methoxybicyclo(4.1.0)heptane
- (1R,2S,6S,7R)-1,2,7-trimethylbicyclo(4.1.0)heptane
Uniqueness
(1R,2S,6S)-2-tert-Butyl-7-oxabicyclo(4.1.0)heptane is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of bulky substituents on chemical reactivity and biological activity.
Properties
CAS No. |
20887-60-9 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,2S,6S)-2-tert-butyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H18O/c1-10(2,3)7-5-4-6-8-9(7)11-8/h7-9H,4-6H2,1-3H3/t7-,8+,9-/m1/s1 |
InChI Key |
SFXWZOTYAVHTJO-HRDYMLBCSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCC[C@H]2[C@@H]1O2 |
Canonical SMILES |
CC(C)(C)C1CCCC2C1O2 |
Origin of Product |
United States |
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